molecular formula C20H19FN4 B12181647 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine

Cat. No.: B12181647
M. Wt: 334.4 g/mol
InChI Key: IVKVRVDPXZWPCP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a fluorophenyl group and a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazine core.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: Shares the piperazine moiety but lacks the pyridazine ring.

    6-Phenylpyridazine: Contains the pyridazine ring but lacks the fluorophenyl and piperazine groups.

    4-Phenylpiperazine: Contains the piperazine and phenyl groups but lacks the pyridazine and fluorophenyl groups.

Uniqueness

3-(4-Fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H19FN4

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C20H19FN4/c21-17-8-6-16(7-9-17)19-10-11-20(23-22-19)25-14-12-24(13-15-25)18-4-2-1-3-5-18/h1-11H,12-15H2

InChI Key

IVKVRVDPXZWPCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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